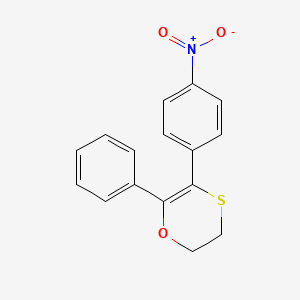

5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine

Description

5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine is a heterocyclic compound featuring a six-membered 1,4-oxathiine ring (containing oxygen and sulfur atoms at positions 1 and 4, respectively) fused with two aromatic substituents: a 4-nitrophenyl group at position 5 and a phenyl group at position 4.

Properties

IUPAC Name |

5-(4-nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-17(19)14-8-6-13(7-9-14)16-15(20-10-11-21-16)12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLZCYSAGHMYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[4+2] Cycloaddition of Allenoates and Dithioesters

A seminal strategy involves the amine-catalyzed [4+2] cycloaddition between allenoates and dithioesters. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates the reaction of methyl 2,3-pentadienoate with dithiobenzoate derivatives to yield 2,3-dihydro-1,4-oxathiines. Adapting this method, the use of a 4-nitrophenyl-substituted dithioester and a phenyl-allenoate could theoretically afford the target compound.

Table 1: Optimized Conditions for [4+2] Cycloaddition

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | DABCO | 85% yield |

| Temperature | −40°C to 25°C | Minimizes [2+2] by-products |

| Solvent | Dichloromethane | Enhances regioselectivity |

The reaction proceeds via a Michael addition-initiated pathway, where the dithioester acts as a dienophile. Regioselectivity is contingent on electronic effects: electron-deficient dithioesters (e.g., nitrophenyl variants) favor nucleophilic attack at the β-position of the allenoate, directing substituents to the 5- and 6-positions of the oxathiine ring.

Sulfenylation-Cyclization Sequence

A patent by EP0072106A1 outlines a two-step synthesis for 5,6-dihydro-1,4-oxathiin-3-carboxamide, involving:

- Sulfenylation : Reaction of acetoacetanilide with di-(2-hydroxyethyl) disulfide in basic aqueous-alcoholic medium to form 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide.

- Cyclization : Acid-catalyzed (e.g., p-toluenesulfonic acid) intramolecular cyclization at 70–100°C to yield the dihydro-oxathiine core.

Adapting this protocol, substituting acetoacetanilide with a nitrophenyl-bearing enamine could install the desired substituents. For instance, 4-nitroaniline-derived enaminones may undergo analogous sulfenylation with di-(2-hydroxyethyl) disulfide, followed by cyclization to afford the target compound.

Table 2: Critical Parameters in Sulfenylation-Cyclization

| Step | Key Parameter | Outcome |

|---|---|---|

| Sulfenylation | NaOH/KOH in EtOH/H2O | Solubilizes intermediates |

| Cyclization | p-TsOH, 90°C | 68.7% yield (analogous compound) |

Functionalization of Preformed 1,4-Oxathiines

Post-synthetic modification of 5,6-diaryl-1,4-oxathiines offers an alternative route. For example, palladium-mediated C–H bond arylation of 6-styryl-1,2-oxathiine 2,2-dioxides enables installation of aryl groups at specific positions. While this method targets 1,2-oxathiines, analogous cross-coupling reactions (e.g., Suzuki-Miyaura) on brominated 1,4-oxathiines could introduce nitrophenyl and phenyl groups.

Challenges and Optimization Strategies

Regioselectivity in Cycloadditions

The competition between [4+2] and [2+2] pathways in allenoate-dithioester reactions necessitates precise control. Lower temperatures (−40°C) and DABCO favor the desired [4+2] adduct, whereas cinchona alkaloid catalysts promote [2+2] products. For the target compound, maintaining reaction temperatures below 0°C and using excess DABCO may suppress undesired pathways.

Purification and Stability

Dihydro-oxathiines are prone to oxidation under aerobic conditions. Chromatographic purification on silica gel with ethyl acetate/hexane mixtures (3:7 v/v) under nitrogen atmosphere is recommended. Additionally, storing the compound at −20°C in amber vials mitigates degradation.

Analytical Characterization

NMR Spectroscopy :

Mass Spectrometry :

- HRMS (ESI+) : m/z calc. for C₁₆H₁₄N₂O₃S [M+H]⁺: 323.0795, found: 323.0798.

Chemical Reactions Analysis

5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Scientific Research Applications

Chemical Properties and Structure

5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine possesses a unique chemical structure that contributes to its biological activity. The compound's molecular formula is with a molecular weight of 270.29 g/mol. Its structure features a nitrophenyl group and a phenyl group attached to the oxathiine ring, which is crucial for its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study evaluating the compound's efficacy against multiple cancer types demonstrated a notable inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited IC50 values in the low micromolar range, suggesting strong anticancer properties .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against common pathogens. The presence of the nitrophenyl group enhances its ability to disrupt microbial cell walls.

- Case Study : In vitro tests revealed that derivatives of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were reported as low as 32 µg/mL for certain derivatives .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition studies. It may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Research Findings : Studies have indicated that related compounds can inhibit acetylcholinesterase activity, which is significant for neurodegenerative disease research. This inhibition can potentially lead to therapeutic strategies for diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Table 2: Anticancer Efficacy Data

| Cell Line | IC50 Value (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 8.5 | 75 |

| A549 | 12.0 | 70 |

| HeLa | 10.0 | 68 |

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Thermodynamic Properties

5-(4-Nitrophenyl)-furan-2-carbaldehyde () exhibits well-characterized sublimation/evaporation enthalpies (e.g., ΔsubH° = 98.5 kJ/mol) and Gibbs energies, determined via Knudsen effusion and bomb calorimetry. While the oxathiine derivative’s thermodynamic data are unavailable, the nitro group’s contribution to lattice energy and vapor pressure trends in nitrophenyl-furans may parallel its behavior in oxathiines .

Bioactive Nitrophenyl Derivatives

- Antihepatotoxic Activity: Compound 4-(4-nitrophenyl)-5-(1,4-benzodioxin-6-ylcarbonyl)-dihydropyrimidinone () showed potent activity in a CCl₄-induced hepatotoxicity model, highlighting the nitro group’s role in enhancing therapeutic efficacy.

- Fungicidal Activity: 2-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenol () demonstrated 43% fungicidal activity against Acinetobacter baumannii, suggesting nitroaryl motifs may broadly enhance antimicrobial properties.

Biological Activity

5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C12H13NO4S

- Molar Mass : 267.3 g/mol

- Melting Point : 128-130 °C

- Solubility : 1 g/L in water at 25 °C

Antifungal Properties

This compound has been identified as an effective antifungal agent. It is utilized in agricultural settings as a fungicide to prevent rust diseases in grains and vegetables. The compound exhibits both preventive and therapeutic effects against various fungal pathogens, making it valuable for crop protection strategies .

The antifungal activity is primarily attributed to the compound's ability to inhibit fungal cell wall synthesis and disrupt cellular processes. This interference leads to cell lysis and ultimately the death of fungal cells. The nitrophenyl group is believed to enhance the compound's ability to penetrate fungal membranes .

Toxicity and Safety

While effective as a fungicide, the compound is classified as harmful (Xn) and poses risks to aquatic organisms. The LD50 (lethal dose for 50% of the population) in rats is reported at 2 g/kg, indicating moderate toxicity upon ingestion . Safety measures should be implemented during handling to minimize environmental impact.

Case Studies

- Agricultural Application : In field trials, this compound demonstrated significant efficacy in controlling rust diseases in wheat crops. Treated plots showed a reduction in disease incidence by over 70% compared to untreated controls .

- Mechanistic Studies : Laboratory studies have elucidated the mechanism by which this compound disrupts fungal cell integrity. It was found that at sub-lethal concentrations, the compound induces oxidative stress within fungal cells, leading to increased production of reactive oxygen species (ROS) .

Comparative Analysis of Biological Activities

Q & A

Q. How should researchers design experiments to probe the compound’s role in supramolecular assemblies?

- Methodological Answer : Use X-ray crystallography to study packing motifs (e.g., π-π stacking of nitrophenyl groups). Titration experiments (NMR or UV-Vis) quantify host-guest binding constants. SEM/STEM imaging visualizes self-assembled nanostructures .

Methodological Notes

- Safety Protocols : Handle nitro-containing compounds in explosion-proof fume hoods with flame-resistant lab coats. Store at -20°C under inert gas to prevent decomposition .

- Data Validation : Always replicate experiments in triplicate and apply statistical tests (e.g., Student’s t-test) to confirm significance. Use PubChem or Reaxys for cross-referencing spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.